molecular formula C22H24F3N3O4 B4558798 ethyl 1-[(3-acetyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate

ethyl 1-[(3-acetyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate

Cat. No.: B4558798
M. Wt: 451.4 g/mol
InChI Key: YOWAVTGEYJSPSN-UHFFFAOYSA-N
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Description

Ethyl 1-[(3-acetyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C22H24F3N3O4 and its molecular weight is 451.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 451.17189074 g/mol and the complexity rating of the compound is 707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocycles

Ethyl 1-[(3-acetyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate is a precursor in the synthesis of various novel heterocyclic compounds. For instance, it has been utilized in the facile and efficient synthesis of new pyrazolo[3,4-b]pyridine products through condensation reactions with pyrazole-5-amine derivatives and activated carbonyl groups. This method has proven useful for preparing N-fused heterocycle products in good to excellent yields, demonstrating its potential in medicinal chemistry and drug design (Ghaedi et al., 2015).

Antituberculosis Activity

In another study, a series of compounds derived from ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their in vitro antituberculosis activity. Among these, certain compounds displayed promising activity against Mycobacterium tuberculosis, highlighting the compound's role in the development of new therapeutic agents (Jeankumar et al., 2013).

Acetyl-CoA Carboxylase Inhibitors

Furthermore, research has been conducted on the synthesis of spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors, where ethyl 3-amino-1H-pyrazole-4-carboxylate served as a critical intermediate. The development of these inhibitors is significant for understanding and treating metabolic diseases, showcasing the compound's utility in biochemical research (Huard et al., 2012).

Antioxidant Properties

Additionally, derivatives of this compound have been evaluated for their antioxidant properties. For example, a novel pyrazole derivative was synthesized and assessed for its in vitro antioxidant susceptibilities, demonstrating the compound's potential in developing antioxidant agents (Naveen et al., 2021).

Properties

IUPAC Name

ethyl 1-(3-acetyl-1H-pyrazole-5-carbonyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3O4/c1-3-32-20(31)21(13-15-6-4-5-7-16(15)22(23,24)25)8-10-28(11-9-21)19(30)18-12-17(14(2)29)26-27-18/h4-7,12H,3,8-11,13H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWAVTGEYJSPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)C2=CC(=NN2)C(=O)C)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-[(3-acetyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate
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ethyl 1-[(3-acetyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate
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ethyl 1-[(3-acetyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate
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ethyl 1-[(3-acetyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate
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ethyl 1-[(3-acetyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate
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ethyl 1-[(3-acetyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate

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